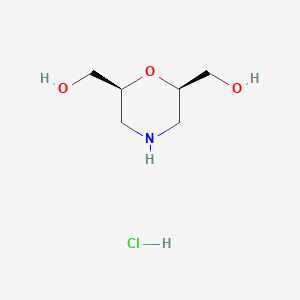

(2S,6R)-Morpholine-2,6-diyldimethanol hydrochloride

Description

(2S,6R)-Morpholine-2,6-diyldimethanol hydrochloride is a morpholine derivative characterized by a six-membered morpholine ring with two methanol groups at the 2S and 6R positions, forming a stereochemically distinct structure. The hydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical formulations requiring systemic delivery.

Properties

IUPAC Name |

[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c8-3-5-1-7-2-6(4-9)10-5;/h5-9H,1-4H2;1H/t5-,6+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPBNYDWCQRMMC-KNCHESJLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(CN1)CO)CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O[C@@H](CN1)CO)CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6R)-Morpholine-2,6-diyldimethanol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with morpholine, which is commercially available.

Hydroxymethylation: The hydroxymethyl groups are introduced at the 2 and 6 positions of the morpholine ring through a hydroxymethylation reaction. This can be achieved using formaldehyde and a suitable catalyst under controlled conditions.

Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (2S,6R)-Morpholine-2,6-diyldimethanol hydrochloride follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(2S,6R)-Morpholine-2,6-diyldimethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

(2S,6R)-Morpholine-2,6-diyldimethanol hydrochloride is used in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,6R)-Morpholine-2,6-diyldimethanol hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Morpholine-Based Derivatives

(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride

- Structure : Features a morpholine core with methyl groups at the 2R and 6S positions and a lipophilic 2-methyl-3-phenylpropyl substituent.

- Applications : Classified as an anesthetic agent, indicating activity in neurological pathways (e.g., NMDA receptor modulation) .

- Key Differences: Substituents: The target compound’s diyldimethanol groups increase hydrophilicity, whereas the methyl and phenylpropyl groups in this analog enhance lipid solubility, favoring blood-brain barrier penetration. Stereochemistry: The (2S,6R) vs. (2R,6S) configurations may lead to divergent receptor-binding affinities.

6-Hydroxynorketamine (HNK)

- Structure: A ketamine metabolite with a cyclohexanone ring and hydroxyl group, distinct from the morpholine core .

- Applications : Demonstrates antidepressant activity without dissociative side effects.

- Key Differences: Pharmacodynamics: While both are hydrochloride salts, HNK’s cyclohexanone structure targets glutamate pathways, whereas the morpholine derivative’s mechanism is undefined but likely distinct due to structural dissimilarity.

Cyclic Amine Derivatives

Piperidolate Hydrochloride

- Structure : A piperidine derivative with ester and aromatic groups .

- Applications : Anticholinergic agent used for gastrointestinal spasms.

- Key Differences: Ring Size: Piperidine (five-membered) vs. morpholine (six-membered with an oxygen atom) alters conformational flexibility and target selectivity. Functional Groups: Piperidolate’s ester moiety enables hydrolysis-dependent activity, unlike the stable diyldimethanol groups in the target compound.

(2S)-2,5-Diaminopentanamide Dihydrochloride

Pharmacokinetic and Physicochemical Comparisons

| Compound | Molecular Weight (g/mol) | Solubility (aq.) | Therapeutic Class | Key Structural Feature |

|---|---|---|---|---|

| (2S,6R)-Morpholine-2,6-diyldimethanol HCl | ~237.7* | High | Undefined (likely intermediate) | Morpholine + diyldimethanol |

| (2R,6S)-rel-Morpholine analog HCl | ~353.9* | Moderate | Anesthetic | Morpholine + lipophilic substituent |

| 6-Hydroxynorketamine HCl | 257.7 | High | Antidepressant | Cyclohexanone + hydroxyl |

| Piperidolate HCl | 315.8 | Moderate | Anticholinergic | Piperidine + ester |

*Estimated based on structural formula.

Research Findings and Implications

- Stereochemical Influence : The (2S,6R) configuration of the target compound may confer unique binding properties compared to racemic or alternative stereoisomers (e.g., (2S,6S)-HNK in ).

- Hydrophilicity vs. Bioavailability: The diyldimethanol groups enhance water solubility but may limit membrane permeability compared to lipophilic analogs like the (2R,6S)-morpholine derivative .

- Safety Considerations: While (2S)-2,5-diaminopentanamide dihydrochloride is preliminarily non-hazardous , morpholine derivatives often require rigorous neurotoxicological evaluation due to structural similarities to known psychoactive agents (e.g., ketamine derivatives in ).

Biological Activity

Overview

(2S,6R)-Morpholine-2,6-diyldimethanol hydrochloride is a compound of significant interest in biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

(2S,6R)-Morpholine-2,6-diyldimethanol hydrochloride is a derivative of morpholine, characterized by the presence of two hydroxymethyl groups at the 2 and 6 positions of the morpholine ring. This structural configuration enhances its solubility and interaction with biological macromolecules.

The biological activity of (2S,6R)-Morpholine-2,6-diyldimethanol hydrochloride primarily involves its role as a ligand in various biochemical pathways. It can bind to specific receptors or enzymes, modulating their activity. The hydroxymethyl groups are crucial for its binding affinity and specificity to molecular targets.

- Binding Mechanism : The compound acts on various biological targets by forming hydrogen bonds and hydrophobic interactions with receptor sites.

- Metabolism : It is metabolized into biologically active derivatives such as (2R,6R)-hydroxynorketamine (HNK), which has been shown to exhibit neuroprotective properties.

Biological Activities

Research indicates that (2S,6R)-Morpholine-2,6-diyldimethanol hydrochloride exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that morpholine derivatives possess antibacterial properties. For instance, compounds containing morpholine moieties have been linked to the efficacy of known antibiotics like levofloxacin .

- Analgesic and Anti-inflammatory Effects : There is ongoing research into the potential use of this compound in pain management and inflammation reduction due to its structural similarities to other analgesics.

- Neuroprotective Effects : As a precursor to HNK, it may contribute to neuroprotection in models of neurodegeneration.

Case Studies

Several studies have investigated the biological implications of morpholine derivatives:

-

Neuroprotective Study :

- A study demonstrated that HNK derived from morpholine compounds was effective in reducing neuronal cell death in vitro under oxidative stress conditions. This suggests therapeutic potential in neurodegenerative diseases.

- Antimicrobial Efficacy :

-

Synthetic Applications :

- Morpholine derivatives have been utilized as intermediates in the synthesis of complex pharmaceuticals, indicating their versatility in medicinal chemistry.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of (2S,6R)-Morpholine-2,6-diyldimethanol hydrochloride compared to related morpholine derivatives:

| Compound | Antimicrobial Activity | Analgesic Potential | Neuroprotective Effects |

|---|---|---|---|

| (2S,6R)-Morpholine-2,6-diyldimethanol | Moderate | Yes | Yes |

| (2R,6R)-Hydroxynorketamine | High | Yes | High |

| Levofloxacin | High | No | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.